molecular formula C10H13NO3 B3059240 (2S,3S)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid CAS No. 959574-09-5

(2S,3S)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid

Cat. No. B3059240
CAS RN: 959574-09-5
M. Wt: 195.21 g/mol
InChI Key: ALZYDSFTANAOHF-IUCAKERBSA-N
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Description

(2S,3S)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid, also known as m-AHAP, is a chiral amino acid with a molecular formula of C10H13NO3. It is a white crystalline powder that is soluble in water and commonly used in scientific research for its unique properties.

Scientific Research Applications

Synthesis and Preparation

  • Enantioselective Synthesis : The compound has been used in the enantioselective synthesis of neuroexcitant analogues, demonstrating its utility in the creation of complex molecular structures (Pajouhesh et al., 2000).
  • Optical Resolutions : It's involved in the preparation of optically active forms via optical resolutions, highlighting its significance in stereochemistry (Shiraiwa et al., 2006).
  • Recombinant Enzyme Applications : Recombinant d-Threonine Aldolase enzymes have been utilized for the synthesis of chiral β-hydroxy-α-amino acids, showcasing biocatalysis applications (Goldberg et al., 2015).

Catalysis and Chemical Reactions

  • Enzymatic Preparation : Demonstrated in the enzymatic preparation of amino acids, such as the construction of Cathepsin inhibitors, highlighting its role in enzyme-mediated synthesis (Forró et al., 2013).
  • Peptidology and Density Functional Theory : Used in computational peptidology to study new antifungal tripeptides, indicating its importance in computational chemistry and drug design (Flores-Holguín et al., 2019).

Material Science and Engineering

  • Poly Vinyl Alcohol/Acrylic Acid Hydrogels : Functional modification of hydrogels prepared by γ-Radiation, demonstrating its utility in material science and hydrogel engineering (Aly & El-Mohdy, 2015).

Biochemistry and Molecular Biology

  • Biocatalysis with Methylobacterium : Showcased in asymmetric biocatalysis, particularly in the production of pharmaceutical intermediates, emphasizing its role in microbial biotransformations (Li et al., 2013).

properties

IUPAC Name

(2S,3S)-3-amino-2-hydroxy-3-(3-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6-3-2-4-7(5-6)8(11)9(12)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZYDSFTANAOHF-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C(C(=O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)[C@@H]([C@@H](C(=O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376164
Record name (2S,3S)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid

CAS RN

959574-09-5
Record name (2S,3S)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid
Reactant of Route 2
(2S,3S)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid
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(2S,3S)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid
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(2S,3S)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid
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(2S,3S)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid
Reactant of Route 6
(2S,3S)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid

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